molecular formula C4H6N2O2S B1236343 Zapa CAS No. 92138-10-8

Zapa

Cat. No. B1236343
CAS RN: 92138-10-8
M. Wt: 146.17 g/mol
InChI Key: QEYNZJBVNYDZKZ-UPHRSURJSA-N
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Description

ZapA refers to a protein widely conserved across bacterial species, playing a crucial role in cell division by modulating the polymerization and bundling of FtsZ filaments, a process fundamental to the formation of the bacterial Z-ring. This Z-ring is essential for cytokinesis, the final step of cell division where the cell splits into two daughter cells (Low et al., 2004).

Synthesis Analysis

Research does not directly address the synthesis of this compound as it is a biological molecule produced by cellular mechanisms. However, studies on its structure and interaction with FtsZ provide insights into its role in bacterial cell division. The crystal structure of this compound reveals how it promotes FtsZ polymerization and filament bundling, essential for the structural integrity of the Z-ring (Low et al., 2004).

Molecular Structure Analysis

The molecular structure of this compound, as determined through crystallography, showcases an elongated anti-parallel tetramer formed by two dimers associating via an extensive C-terminal coiled-coil protrusion. This structure is believed to play a significant role in its interaction with FtsZ, facilitating the polymerization and bundling necessary for Z-ring formation (Low et al., 2004).

Chemical Reactions and Properties

While "chemical reactions" typically refer to inorganic or organic chemistry contexts, in the case of this compound, the relevant reactions involve its interaction with the FtsZ protein. This compound binds to FtsZ with a stoichiometry that significantly promotes FtsZ polymerization, enhancing the stability and resistance of FtsZ filaments to depolymerization (Low et al., 2004).

Physical Properties Analysis

The physical properties of this compound, including its dimer-tetramer equilibrium, are concentration-dependent. Higher concentrations promote the formation of the tetramer, which is likely significant under physiological conditions as FtsZ integrates into the Z-ring. This equilibrium plays a crucial role in the regulation of this compound's function and its interaction with FtsZ (Low et al., 2004).

Chemical Properties Analysis

The chemical properties of this compound relevant to its biological function involve its ability to interact with and modulate the polymerization of FtsZ, a GTPase responsible for cytokinesis in bacteria. The interaction between this compound and FtsZ does not only promote the polymerization of FtsZ but also its assembly into a structure capable of recruiting other cell division proteins (Low et al., 2004).

Scientific Research Applications

Proteolytic Activity in Urinary Tract Infections

ZapA, a 54-kDa extracellular metalloprotease, is a significant virulence factor of uropathogenic Proteus mirabilis. Research reveals that this compound can degrade a wide range of proteins found in the urinary tract, including immunoglobulins, complement proteins, cell matrix proteins, and cytoskeletal proteins. Notably, this compound has shown the ability to cleave antimicrobial peptides like human β-defensin 1 (hBD1) and LL-37, suggesting its role in evading the human renal tubule innate immune response during urinary tract infections (Belas, Manos, & Suvanasuthi, 2004).

Role in Bacterial Cell Division

This compound plays a crucial role in bacterial cell division. It interacts with FtsZ, a key protein in bacterial cytokinesis, to promote its polymerization and enhance the stability of FtsZ filament bundling. This action contributes to the precise formation and function of the bacterial Z-ring, a crucial element in cell division. The crystal structure of this compound from Pseudomonas aeruginosa provides insights into its interaction with FtsZ and its role in bacterial cytokinesis (Low, Moncrieffe, & Löwe, 2004).

Influence on Swarmer Cell Differentiation

This compound is also involved in swarmer cell differentiation of Proteus mirabilis. Studies show that the expression of this compound is tightly regulated and occurs specifically in differentiated swarmer cells. This regulation suggests its importance in the complex life cycle of this pathogen, especially in the context of urinary tract infections. The coordinated expression of this compound with other virulence factors underscores its role in the pathogenesis of P. mirabilis (Walker et al., 1999).

Interaction with Other Division Proteins

This compound interacts with other bacterial division proteins, such as ZapB, to regulate the formation and stability of the Z-ring. This interaction is vital for the coordination of cell division in bacteria like Escherichia coli. The mutual influence of this compound and ZapB on the assembly and stability of the Z-ring highlights the complexity of bacterial cytokinesis (Galli & Gerdes, 2011).

Role in Virulence and Pathogenesis

Research has demonstrated that this compound, due to its metalloprotease activity, is an essential virulence factor in conditions like acute and chronic prostatitis caused by Proteus mirabilis. Infections with this compound-deficient strains of this bacterium result in significantly reduced tissue damage and inflammation, indicating its critical role in the establishment and progression of infection (Phan et al., 2008).

Mechanism of Action

Target of Action

ZapA, a protein found in various bacteria, primarily targets the bacterial tubulin homolog FtsZ . FtsZ is a GTPase that self-assembles into dynamic protofilaments, forming a scaffold for the contractile ring (Z-ring) to achieve bacterial cell division . This compound enhances the stability of the FtsZ ring .

Mode of Action

This compound interacts with FtsZ, driving its polymerization and filament bundling . This interaction contributes to the spatio-temporal tuning of the Z-ring . In the presence of this compound, FtsZ protofilaments associate into long straight loose bundles and/or sheets .

Biochemical Pathways

The assembly of the divisome, a protein complex mediating prokaryotic cell division, is initiated by the polymerization of FtsZ into a contractile ring (Z-ring) at the future division site . FtsZ protofilaments, attached onto the inner membrane by other membrane proteins, function as a scaffold for the recruitment of downstream division proteins to develop the Z-ring . This compound plays a crucial role in this process by stabilizing the FtsZ ring and enhancing its assembly .

Result of Action

The result of this compound’s action is the stabilization of the FtsZ ring, which is essential for bacterial cell division . This stabilization promotes the assembly of FtsZ into a contractile ring, facilitating the formation of the divisome and ultimately leading to cell division .

Action Environment

The effects of this compound on FtsZ assembly can vary with the pH of the environment . For instance, this compound induces FtsZ to form large bundles in a pH 6.5 buffer, while in a pH 7.5 buffer, this compound enhances FtsZ assembly and promotes more curved filaments . This suggests that environmental factors such as pH can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Zapa is involved in the modulation of FtsZ polymerization. It binds to FtsZ with an approximate 1:1 molar stoichiometry, promoting FtsZ filament bundling and stabilization. This interaction is essential for the proper formation and function of the Z-ring, which is critical for bacterial cytokinesis . This compound exists in a dimer-tetramer equilibrium, with the dimer being the predominant physiological species .

Cellular Effects

This compound influences various cellular processes by stabilizing FtsZ filaments and promoting their bundling. This stabilization is crucial for the formation of the Z-ring, which recruits other proteins necessary for cell division. The presence of this compound ensures the proper spatial and temporal regulation of the Z-ring, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to FtsZ and promoting its polymerization and filament bundling. This interaction enhances the stability of FtsZ filaments, making them more resistant to collapse. The dimeric form of this compound is postulated to be the predominant physiological species, although the tetrameric form may become significant under certain conditions . The structure of this compound, with its C-terminal coiled-coil domain, is essential for its function in promoting FtsZ polymerization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on FtsZ polymerization and filament bundling can be observed over time. This compound’s stability and activity are influenced by its concentration, with higher concentrations promoting the formation of tetramers. Long-term studies have shown that this compound maintains its activity and continues to promote FtsZ polymerization and filament bundling over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At optimal dosages, this compound effectively promotes FtsZ polymerization and filament bundling, leading to proper cell division. At high doses, this compound may cause excessive bundling of FtsZ filaments, potentially leading to adverse effects on cell division and viability .

Metabolic Pathways

This compound is involved in the metabolic pathways related to bacterial cell division. It interacts with FtsZ, a key protein in the cytokinesis pathway, and promotes its polymerization and filament bundling. This interaction is essential for the proper formation and function of the Z-ring, which is critical for bacterial cytokinesis .

Transport and Distribution

Within cells, this compound is transported and distributed to the mid-cell region, where it interacts with FtsZ to promote the formation of the Z-ring. The localization of this compound is essential for its function in bacterial cell division, as it ensures the proper spatial and temporal regulation of the Z-ring .

Subcellular Localization

This compound is localized to the mid-cell region, where it interacts with FtsZ to promote the formation of the Z-ring. The C-terminal coiled-coil domain of this compound is essential for its localization and function. This domain allows this compound to bind to FtsZ and promote its polymerization and filament bundling, which are critical for bacterial cytokinesis .

properties

IUPAC Name

(Z)-3-carbamimidoylsulfanylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYNZJBVNYDZKZ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CSC(=N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\SC(=N)N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239237
Record name (2Z)-3-[(Aminoiminomethyl)thio]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92138-10-8
Record name (2Z)-3-[(Aminoiminomethyl)thio]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92138-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-3-[(Aminoiminomethyl)thio]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Carbamimidoylsulfanylprop-2-enoic acid, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BEF4TZ2W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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